Isohexyltriphenylphosphonium-d7 Bromide
Description
Isohexyltriphenylphosphonium-d7 Bromide is a deuterated quaternary phosphonium salt characterized by an isohexyl chain (C₆H₁₃) with seven deuterium atoms, three phenyl groups, and a bromide counterion. Its molecular formula is C₂₄H₂₆D₇P·Br, with a molecular weight of approximately 450.5 g/mol (exact values depend on deuteration sites). This compound is primarily utilized in organic synthesis, catalysis, and as a deuterated analog for isotopic labeling in spectroscopic studies (e.g., NMR) to track reaction mechanisms or metabolic pathways . The deuteration at the isohexyl chain enhances stability against metabolic degradation in biological systems, making it valuable in pharmacokinetic research.
Properties
Molecular Formula |
C₂₄H₂₁D₇BrP |
|---|---|
Molecular Weight |
434.4 |
Synonyms |
(4-Methylpentyl)triphenyl-phosphonium-d7 Bromide; (4-Methylpentyl)triphenylphosphonium-d7 Bromide; |
Origin of Product |
United States |
Comparison with Similar Compounds
Isopropyltriphenylphosphonium Bromide (Including Deuterated Variants)
Key Differences :
- Alkyl Chain : Isohexyltriphenylphosphonium-d7 Bromide features a branched six-carbon chain, whereas Isopropyltriphenylphosphonium Bromide (C₂₁H₂₂P·Br, MW ~381.3 g/mol) has a shorter isopropyl group (C₃H₇). The longer isohexyl chain increases lipophilicity, enhancing membrane permeability in biological applications .
- Deuteration: The -d7 designation in the isohexyl derivative indicates deuterium substitution at seven positions, compared to non-deuterated or partially deuterated isopropyl analogs. This isotopic labeling reduces background noise in mass spectrometry and NMR studies.
- Applications : Isohexyl derivatives are preferred in studies requiring prolonged metabolic stability, while isopropyl variants are more common in small-molecule catalysis due to their lower steric hindrance .
Tetraphenylphosphonium Bromide
Key Differences :
- Structure: Tetraphenylphosphonium Bromide (C₂₄H₂₀P·Br, MW ~419.3 g/mol) replaces the alkyl chain with a fourth phenyl group, creating a fully aromatic cation. This structural difference reduces solubility in nonpolar solvents compared to alkyl-substituted phosphonium salts.
- Charge Distribution : The absence of an alkyl group in tetraphenylphosphonium results in a more delocalized positive charge, altering its reactivity in ionic liquids and electrochemical applications .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Feature | Primary Application |
|---|---|---|---|---|
| Isohexyltriphenylphosphonium-d7 Br | C₂₄H₂₆D₇P·Br | ~450.5 | Deuterated isohexyl chain | Isotopic labeling, NMR studies |
| Isopropyltriphenylphosphonium Br | C₂₁H₂₂P·Br | ~381.3 | Short alkyl chain | Organic catalysis |
| Tetraphenylphosphonium Br | C₂₄H₂₀P·Br | ~419.3 | Four phenyl groups | Ionic liquids, electrochemistry |
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